molecular formula C26H40N2O5 B13447003 Bisoprolol EP Impurity D CAS No. 1225195-71-0

Bisoprolol EP Impurity D

Cat. No.: B13447003
CAS No.: 1225195-71-0
M. Wt: 460.6 g/mol
InChI Key: BYAZPNNCYCDQBV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Bisoprolol EP Impurity D undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Bisoprolol EP Impurity D can be compared with other related compounds of Bisoprolol, such as:

    Bisoprolol Ph.Eur impurity-C: 3,3′-((methylenebis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol)

    Bisoprolol Ph.Eur impurity-F: (±) 2-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-1-ol

    Bisoprolol Ph.Eur impurity-T: (±) 4-((3-isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde

    Bisoprolol Ph.Eur impurity-U: (±) 5-((4-(hydroxymethyl)phenoxy)methyl)-3-isopropyloxazolidin-2-one

These compounds are synthesized using similar methodologies and have their structures well established by modern analytical techniques like nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .

Properties

CAS No.

1225195-71-0

Molecular Formula

C26H40N2O5

Molecular Weight

460.6 g/mol

IUPAC Name

1-[4-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methoxymethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C26H40N2O5/c1-19(2)27-13-23(29)17-32-25-9-5-21(6-10-25)15-31-16-22-7-11-26(12-8-22)33-18-24(30)14-28-20(3)4/h5-12,19-20,23-24,27-30H,13-18H2,1-4H3

InChI Key

BYAZPNNCYCDQBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCC2=CC=C(C=C2)OCC(CNC(C)C)O)O

Origin of Product

United States

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